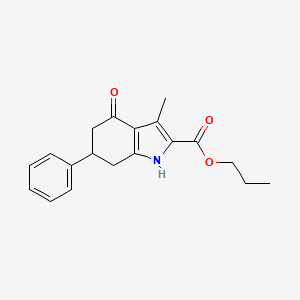![molecular formula C23H23ClN4O4S2 B11430439 3-(2-chlorophenyl)-5-methyl-N-{[4-(piperidin-1-ylsulfonyl)phenyl]carbamothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B11430439.png)
3-(2-chlorophenyl)-5-methyl-N-{[4-(piperidin-1-ylsulfonyl)phenyl]carbamothioyl}-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-[4-(piperidine-1-sulfonyl)phenyl]thiourea is a complex organic compound that features a combination of oxazole and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-[4-(piperidine-1-sulfonyl)phenyl]thiourea typically involves multiple steps. One common route starts with the preparation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is synthesized by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with thionyl chloride in methylene chloride under cooling conditions .
The next step involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with 4-(piperidine-1-sulfonyl)aniline in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiourea derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-[4-(piperidine-1-sulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-[4-(piperidine-1-sulfonyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-[4-(piperidine-1-sulfonyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the thiourea moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: An intermediate in the synthesis of the target compound.
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: A precursor in the synthetic route.
4-(Piperidine-1-sulfonyl)aniline: Another precursor used in the synthesis.
Uniqueness
3-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-[4-(piperidine-1-sulfonyl)phenyl]thiourea is unique due to its combination of oxazole and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23ClN4O4S2 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4S2/c1-15-20(21(27-32-15)18-7-3-4-8-19(18)24)22(29)26-23(33)25-16-9-11-17(12-10-16)34(30,31)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-14H2,1H3,(H2,25,26,29,33) |
InChI Key |
HWKQNGJBUIGPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11430356.png)
![7-[2-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11430363.png)
![1-benzyl-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B11430364.png)

![9-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11430371.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B11430374.png)

![5-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11430380.png)
![3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11430384.png)
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11430392.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11430405.png)
![6-(4-fluorobenzyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11430410.png)

![N-(2-methoxybenzyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11430428.png)
